molecular formula C9H10FNO2 B13175662 3-(Dimethylamino)-4-fluorobenzoic acid

3-(Dimethylamino)-4-fluorobenzoic acid

Cat. No.: B13175662
M. Wt: 183.18 g/mol
InChI Key: JIBAACBELSMOAD-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dimethylamino group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzoic acid with dimethylamine in the presence of a suitable catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-4-fluorobenzoic acid is unique due to the presence of both the dimethylamino group and the fluorine atom. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry. The fluorine atom enhances the compound’s stability and reactivity, while the dimethylamino group contributes to its biological activity .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

3-(dimethylamino)-4-fluorobenzoic acid

InChI

InChI=1S/C9H10FNO2/c1-11(2)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13)

InChI Key

JIBAACBELSMOAD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(=O)O)F

Origin of Product

United States

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